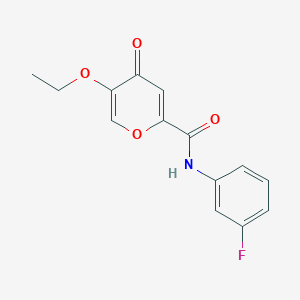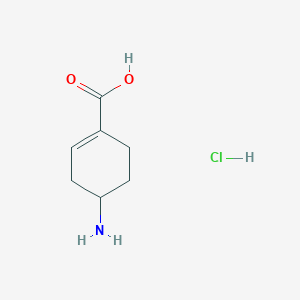
4-Aminocyclohexene-1-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminocyclohexene-1-carboxylic acid;hydrochloride is a chemical compound with the IUPAC name 4-aminocyclohexanecarboxylic acid hydrochloride . It is a solid at room temperature .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 179.65 .科学的研究の応用
Regioselective Synthesis and Structural Studies
4-Aminocyclohexene-1-carboxylic acid; hydrochloride plays a critical role in regioselective synthesis processes. For instance, it has been utilized in the regioselective synthesis of gabaculine hydrochloride, highlighting its importance in generating structurally complex and pharmacologically significant compounds (Fráter, Müller, & Schöpfer, 1984). Structural studies also emphasize its significance, as seen in the crystallographic characterization of 1-aminocyclohexane carboxylic acid hydrochloride, providing insights into molecular symmetry and conformation (Chacko, Srinivasan, & Zand, 1971).
Synthesis of Bioactive Compounds
The compound is a precursor for the synthesis of bioactive carbocyclic and heterocyclic β-aminocarboxylic acids, which are found in natural products and antibiotics, and serve as important precursors for pharmacologically interesting β-lactams and other bioactive compounds (Kiss & Fülöp, 2014). Its applications extend to the synthesis of constrained hydroxy-α,α-disubstituted-α-amino acids, showcasing its versatility in organic synthesis (Avenoza et al., 1999).
Advanced Synthetic Techniques and Material Science
Further, 4-Aminocyclohexene-1-carboxylic acid; hydrochloride is pivotal in advanced synthetic techniques, such as ring-closing metathesis-based synthesis of functionalized cyclohexene skeletons, demonstrating its utility in the development of novel materials and catalysts (Cong & Yao, 2006). It also facilitates direct esterification processes in polymer science, exemplified by the synthesis of diesters of poly(ethylene glycol) with various amino acid hydrochlorides, indicating its role in creating functional materials (Lele, Gore, & Kulkarni, 1999).
作用機序
Mode of Action
The mode of action of 4-Aminocyclohexene-1-carboxylic acid;hydrochloride is not explicitly stated in the available literature. As an amino acid derivative, it may interact with its targets in a similar manner to other amino acids, potentially acting as a substrate, inhibitor, or modulator. The exact nature of these interactions and the resulting changes would depend on the specific target .
Biochemical Pathways
The biochemical pathways affected by this compound are not clearly outlined in the current literature. Given its structure, it could potentially be involved in amino acid metabolism or other pathways where amino acids play a key role. The downstream effects of these interactions would depend on the specific pathway and the role of the target within that pathway .
Pharmacokinetics
As a small, polar molecule, it is likely to be soluble in water , which could influence its absorption and distribution. Its metabolism and excretion would depend on its interactions with various enzymes and transporters in the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For example, its solubility and stability could be affected by the pH of its environment . Additionally, its interactions with its targets could be influenced by the presence of other molecules that compete for the same binding sites .
特性
IUPAC Name |
4-aminocyclohexene-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1,6H,2-4,8H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQFYJPLCLCEFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
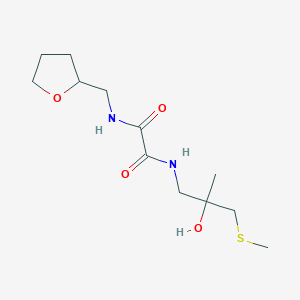
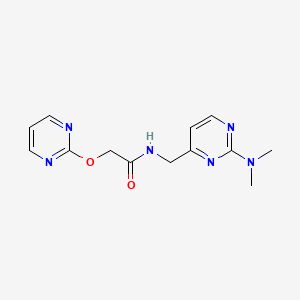
![(1R,9R)-11-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene](/img/structure/B2861074.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2861075.png)

![1-(4-chlorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2861077.png)
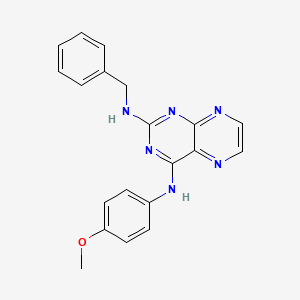
![2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2861081.png)
![4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-2-one](/img/structure/B2861082.png)
![N-benzyl-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2861085.png)
![N-[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE](/img/structure/B2861086.png)
![N'-(3,4-dimethylphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide](/img/structure/B2861087.png)
![4-(propan-2-yloxy)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2861090.png)
